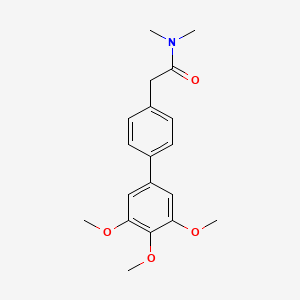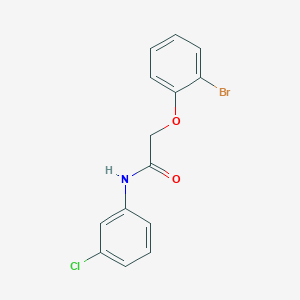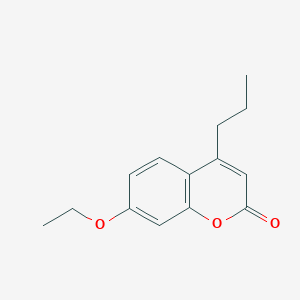![molecular formula C19H17N3O3 B5643232 MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE](/img/structure/B5643232.png)
MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to target theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
This inhibition could lead to a disruption in the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
Given its potential role as an egfr inhibitor, it may affect pathways related to cell growth and proliferation .
Result of Action
If it acts as an egfr inhibitor, it could potentially disrupt the cell cycle and prevent the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide. The reaction mixture is usually refluxed until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Fenbutrazate: A morpholine derivative with stimulant properties.
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Another morpholine derivative with potential antitumor activity.
Uniqueness
MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE is unique due to its combination of a morpholine ring and an oxadiazole moiety, which imparts a wide range of biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
morpholin-4-yl-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(22-10-12-24-13-11-22)16-8-6-15(7-9-16)18-21-20-17(25-18)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADGESUCCKCDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(3R*,4R*)-1-(1H-indol-3-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5643161.png)

![4,6-dimethyl-2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5643179.png)
![(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B5643180.png)

![N-[(3R,4S)-4-cyclopropyl-1-(4-piperidin-1-ylbutanoyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5643192.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5643202.png)
![3-[(diethylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5643210.png)
![3-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5643218.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5643242.png)
![2-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5643250.png)
![5-methyl-3-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5643254.png)
![6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5643259.png)
